molecular formula C6H4N2O B2622816 2-Hydroxyisonicotinonitrile CAS No. 94805-51-3; 95891-29-5

2-Hydroxyisonicotinonitrile

Cat. No.: B2622816
CAS No.: 94805-51-3; 95891-29-5
M. Wt: 120.111
InChI Key: QCOIIYBOBZFBJE-UHFFFAOYSA-N
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Description

Chemical Identity: 2-Hydroxyisonicotinonitrile (CAS: 95891-29-5) is a pyridine derivative with the molecular formula C₆H₄N₂O and a molecular weight of 120.11 g/mol . It is also known by synonyms such as 4-Cyano-2-hydroxypyridine and 2-oxo-1,2-dihydropyridine-4-carbonitrile .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-oxo-1H-pyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O/c7-4-5-1-2-8-6(9)3-5/h1-3H,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCOIIYBOBZFBJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C=C1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94805-51-3, 95891-29-5
Record name 2-hydroxypyridine-4-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Hydroxyisonicotinonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Comparison with Similar Compounds

Physical Properties :

  • Boiling Point : 102–104°C at 6.8 mmHg .
  • Structure : Features a hydroxyl (-OH) group at the 2-position and a nitrile (-CN) group at the 4-position on the pyridine ring.

Applications and Safety :
Primarily used in pharmaceutical and agrochemical research, it serves as a precursor for synthesizing heterocyclic compounds. Safety data indicate hazards including skin irritation, eye damage, and respiratory toxicity (H302, H315, H318, H335) .

Structural and Functional Group Analysis

The table below compares key structural features and properties of 2-Hydroxyisonicotinonitrile with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Boiling Point (°C) Key Applications
This compound C₆H₄N₂O 120.11 -OH (2-position), -CN (4-position) 102–104 Pharmaceutical synthesis
2-Methoxyisonicotinonitrile C₇H₆N₂O 134.14 -OCH₃ (2-position), -CN (4-position) Not reported Agrochemical intermediates
2-Hydroxypyridine C₅H₅NO 95.10 -OH (2-position) 166.3 Ligand in coordination chemistry
2-(4-Hydroxy-2-oxoindolin-3-yl)acetonitrile C₁₀H₈N₂O₂ 188.18 -OH, -CN, indolinone ring Not reported Life sciences research
Research Findings
  • Synthetic Pathways: this compound derivatives are synthesized via condensation reactions, analogous to methods used for α-tripyridyl acetates and indole-based compounds .

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